2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.: 1514559-87-5
VCID: VC3095104
InChI: InChI=1S/C7H13F3N2/c8-7(9,10)6-1-3-12(5-6)4-2-11/h6H,1-5,11H2
SMILES: C1CN(CC1C(F)(F)F)CCN
Molecular Formula: C7H13F3N2
Molecular Weight: 182.19 g/mol

2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine

CAS No.: 1514559-87-5

Cat. No.: VC3095104

Molecular Formula: C7H13F3N2

Molecular Weight: 182.19 g/mol

* For research use only. Not for human or veterinary use.

2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine - 1514559-87-5

Specification

CAS No. 1514559-87-5
Molecular Formula C7H13F3N2
Molecular Weight 182.19 g/mol
IUPAC Name 2-[3-(trifluoromethyl)pyrrolidin-1-yl]ethanamine
Standard InChI InChI=1S/C7H13F3N2/c8-7(9,10)6-1-3-12(5-6)4-2-11/h6H,1-5,11H2
Standard InChI Key PPGHOFXANVOGJB-UHFFFAOYSA-N
SMILES C1CN(CC1C(F)(F)F)CCN
Canonical SMILES C1CN(CC1C(F)(F)F)CCN

Introduction

Chemical Structure and Properties

Molecular Identification

2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine belongs to a class of trifluoromethylated heterocyclic compounds containing a pyrrolidine ring system with an ethylamine substituent. The compound features a trifluoromethyl group at the 3-position of the pyrrolidine ring, which significantly influences its physicochemical properties and potential biological activity.

Based on structural analysis of related compounds, we can present the following predicted properties:

PropertyValueNotes
Molecular FormulaC₇H₁₃F₃N₂Contains 7 carbon atoms, 13 hydrogen atoms, 3 fluorine atoms, and 2 nitrogen atoms
Molecular Weight~182.19 g/molCalculated based on atomic weights
AppearanceLikely powderSimilar to related compounds
Storage Condition4°C recommendedBased on storage requirements for similar compounds

Physical Properties

The compound is expected to share certain physical characteristics with structurally related trifluoromethyl-containing compounds. The trifluoromethyl group typically confers increased lipophilicity and metabolic stability compared to non-fluorinated analogs. The presence of the primary amine functionality would confer basic properties and potential for hydrogen bonding interactions.

Structural Analogs and Relationships

Related Compounds

Several structurally related compounds provide context for understanding 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine:

  • 2-[3-(trifluoromethyl)pyridin-2-yl]ethan-1-amine (CAS 910386-53-7): Contains a trifluoromethylated pyridine ring instead of pyrrolidine, with molecular weight 190.17 g/mol and formula C₈H₉F₃N₂ .

  • 2-(3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine (CAS 2097963-87-4): Contains an additional methoxymethyl substituent at the same carbon as the trifluoromethyl group .

  • 2-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine (CAS 2098132-98-8): Features an ethoxy substituent adjacent to the trifluoromethyl group with molecular weight 226.24 g/mol and formula C₉H₁₇F₃N₂O .

  • 2-(3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine (CAS 2098105-48-5): Contains an ethoxymethyl group at the same position as the trifluoromethyl group, with molecular weight 240.27 g/mol and formula C₁₀H₁₉F₃N₂O.

These structural analogs demonstrate the diverse modifications possible within this chemical class, primarily involving variations in substituents at the 3-position of the pyrrolidine ring or changes to the heterocyclic core structure.

Structure-Activity Relationships

The trifluoromethyl group is a common motif in medicinal chemistry, known to enhance metabolic stability and membrane permeability of drug candidates. In the context of heterocyclic amines:

  • Trifluoromethyl substituents often increase lipophilicity and can strengthen binding interactions with target proteins through hydrophobic interactions and electronic effects.

  • The primary amine functionality typically serves as a hydrogen bond donor, potentially enabling interactions with biological targets.

  • The pyrrolidine ring provides conformational constraint that may influence binding to biological targets.

Synthetic Approaches

Hazard StatementPrecautionary StatementNotes
H302: Harmful if swallowedP264, P270, P301+P312, P330Based on related compound hazard profile
H314: Causes severe skin burns and eye damageP260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310Based on related compound hazard profile

Research Gaps and Future Directions

Current Knowledge Limitations

Despite the structural similarity to known compounds, several knowledge gaps exist regarding 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine:

  • Detailed physicochemical characterization data

  • Precise synthetic methods specifically for this compound

  • Comprehensive biological activity profiles

  • Structure-activity relationships within this specific compound series

Proposed Research Areas

Future research could address these gaps through:

  • Development and optimization of synthetic routes for 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine

  • Comprehensive characterization of physical, chemical, and spectroscopic properties

  • Biological screening against relevant targets, particularly kinases implicated in cancer

  • Computational studies to predict binding modes and interaction profiles

As noted in search result, "Given the lack of detailed research findings on this specific compound, future studies could focus on its synthesis, characterization, and potential biological activities. The presence of trifluoromethyl and ethoxymethyl groups suggests potential for interesting chemical reactivity and biological interactions, which could be explored in further research".

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